4-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a benzenesulfonamide group, and a methoxy group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives may be influenced by environmental factors such as ph and temperature .
Biochemical Analysis
Biochemical Properties
The thiazole ring in 4-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom This allows it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
Given the known biological activities of thiazoles , it is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Benzenesulfonamide Group: The benzenesulfonamide group can be synthesized by reacting sulfonyl chlorides with amines.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Pharmaceuticals: The compound is explored for its potential therapeutic effects and drug development.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as 2-aminothiazole and 2,4-disubstituted thiazoles share the thiazole ring structure.
Benzenesulfonamide Derivatives: Compounds like sulfanilamide and other sulfonamide antibiotics share the benzenesulfonamide group.
Uniqueness
4-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds. The presence of the methoxy group and the specific substitution pattern on the thiazole ring contribute to its unique characteristics.
Properties
IUPAC Name |
4-methoxy-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-14-3-5-15(6-4-14)19-21-16(13-25-19)11-12-20-26(22,23)18-9-7-17(24-2)8-10-18/h3-10,13,20H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASCLYLAZUADFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.